molecular formula C35H33Br B13138042 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene

9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene

Cat. No.: B13138042
M. Wt: 533.5 g/mol
InChI Key: UDCUVWMWXDVKCJ-UHFFFAOYSA-N
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Description

9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene is a complex organic compound with the molecular formula C33H31Br It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a brominated fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene typically involves multi-step organic reactions. One common method includes the bromination of fluorene followed by coupling with 2,6-di-tert-butylanthracene. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove bromine or other substituents.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce various substituted anthracenes.

Scientific Research Applications

9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene involves its interaction with molecular targets through various pathways. The bromine atom and tert-butyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s electronic properties, making it useful in electronic and photonic applications.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Bromo-9H-fluoren-9-yl)anthracene
  • 2,6-Di-tert-butylanthracene
  • 9-(2-Bromo-9H-fluoren-9-yl)cesium

Uniqueness

9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene is unique due to the combination of its brominated fluorene and tert-butyl-substituted anthracene moieties. This structural combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and materials science.

Properties

Molecular Formula

C35H33Br

Molecular Weight

533.5 g/mol

IUPAC Name

9-(2-bromo-9H-fluoren-9-yl)-2,6-ditert-butylanthracene

InChI

InChI=1S/C35H33Br/c1-34(2,3)23-13-15-26-22(18-23)17-21-11-12-24(35(4,5)6)19-30(21)32(26)33-29-10-8-7-9-27(29)28-16-14-25(36)20-31(28)33/h7-20,33H,1-6H3

InChI Key

UDCUVWMWXDVKCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C(C)(C)C)C4C5=CC=CC=C5C6=C4C=C(C=C6)Br

Origin of Product

United States

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